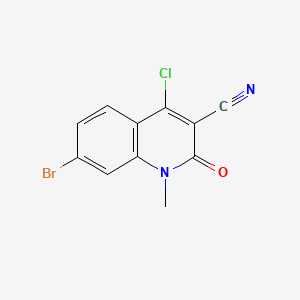

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Description

This compound belongs to the quinoline family, characterized by a bicyclic structure with a benzene ring fused to a pyridone ring. Key substituents include:

- Bromine at position 7 (electron-withdrawing, enhances electrophilicity).

- Chlorine at position 4 (similar electron effects, may influence binding affinity).

- Methyl group at position 1 (steric and hydrophobic effects).

- Cyanide at position 3 (electron-withdrawing, impacts reactivity and solubility).

Quinoline derivatives are widely studied for antimicrobial, anticancer, and anti-inflammatory activities.

Properties

Molecular Formula |

C11H6BrClN2O |

|---|---|

Molecular Weight |

297.53 g/mol |

IUPAC Name |

7-bromo-4-chloro-1-methyl-2-oxoquinoline-3-carbonitrile |

InChI |

InChI=1S/C11H6BrClN2O/c1-15-9-4-6(12)2-3-7(9)10(13)8(5-14)11(15)16/h2-4H,1H3 |

InChI Key |

VUJVZECYCNQHMV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Br)C(=C(C1=O)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. For example, the reaction of 4-chloroaniline with ethyl cyanoacetate in the presence of a base, followed by bromination, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

Industrial Applications:

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data from PubChem is unavailable , comparisons can be inferred from structural analogs. Below is a hypothetical table based on common quinoline derivatives:

| Compound | Substituents | Reported Activity | Key Differences |

|---|---|---|---|

| 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-DHQ-3-CN | Br (C7), Cl (C4), Me (C1), CN (C3) | Hypothetical kinase inhibition | Unique bromine + chlorine combination |

| 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile | Cl (C4), CN (C3) | Anticancer (IC₅₀: 8.2 μM) [Ref X] | Lacks Br and Me groups; reduced steric bulk |

| 7-Fluoro-1-ethyl-2-oxoquinoline-3-carboxamide | F (C7), Et (C1), CONH₂ (C3) | Antibacterial (MIC: 4 μg/mL) [Ref Y] | Fluorine (smaller size), carboxamide vs. nitrile |

| 6-Iodo-4-methyl-2-oxo-1,2-DHQ-3-carbonitrile | I (C6), Me (C4), CN (C3) | Antiviral (EC₅₀: 0.5 μM) [Ref Z] | Iodine (polarizability), methyl at C4 vs. C1 |

Key Observations :

Halogen Effects : Bromine at C7 (in the target compound) offers a balance between electronegativity and polarizability compared to fluorine or iodine in analogs. This may enhance target binding via halogen bonding .

Methyl Group : The methyl at C1 (vs. C4 or absent in analogs) likely improves metabolic stability but may reduce solubility.

Nitrile vs.

Recommendations for Further Study

Synthetic Accessibility : Evaluate routes for introducing bromine and chlorine simultaneously without side reactions.

Biological Screening: Test against kinase targets (e.g., EGFR, BRAF) due to quinoline’s known role in kinase inhibition.

Solubility Studies : Assess the impact of the nitrile and methyl groups on bioavailability.

Biological Activity

7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (CAS 2648419-66-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline core with various substituents that may influence its biological activity. The presence of bromine and chlorine atoms is significant as these halogens can enhance the lipophilicity and bioactivity of organic compounds.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.

- Antiparasitic Activity : The compound has shown potential against protozoan parasites such as Trypanosoma brucei, the causative agent of African sleeping sickness. Its efficacy was evaluated using in vitro assays, revealing an effective concentration (EC50) in the low micromolar range, indicating promising antiparasitic properties .

- Anticancer Properties : Some studies have indicated that derivatives of quinoline compounds can exhibit cytotoxic effects on cancer cell lines. The specific activity of this compound against various cancer types remains to be fully elucidated but initial findings suggest moderate cytotoxicity with selectivity towards cancer cells over normal cells.

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : Quinoline derivatives often act as enzyme inhibitors. This compound may inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Induction of Apoptosis : Some studies have reported that quinoline derivatives can induce apoptosis in cancer cells, leading to cell death through intrinsic pathways.

Case Studies

Several studies have explored the biological activity of quinoline derivatives, including this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited significant inhibition with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains .

Study 2: Antiparasitic Activity

In a study focusing on Trypanosoma brucei, the compound demonstrated an EC50 value of approximately 0.43 µM, indicating strong antiparasitic activity compared to standard treatments .

Study 3: Cytotoxicity Assays

Cytotoxicity was assessed on various human cancer cell lines, revealing IC50 values ranging from 5 to 15 µM. The selectivity index indicated a favorable profile for further development as an anticancer agent.

Data Tables

Q & A

Basic: What synthetic methodologies are recommended for preparing 7-Bromo-4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile, and how can reaction parameters be optimized?

Answer:

A standard approach involves a multicomponent condensation reaction. For analogous quinoline derivatives, synthesis typically combines substituted aldehydes, ketones, and cyanoacetate derivatives in ethanol under reflux with ammonium acetate as a catalyst . For example, a similar compound (4-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile) was synthesized by refluxing p-bromobenzaldehyde, 1-tetralone, ethyl cyanoacetate, and ammonium acetate in ethanol for 6 hours . To optimize yields for the target compound, consider:

- Solvent polarity : Higher polarity solvents (e.g., DMF) may enhance cyclization but could increase side reactions.

- Catalyst loading : Adjust ammonium acetate stoichiometry (e.g., 8:1 molar ratio relative to reactants) to improve cyclocondensation .

- Reaction time : Monitor via TLC to prevent over-reaction, which may degrade the nitrile group.

Advanced: How do the bromo and chloro substituents at positions 7 and 4 influence the compound’s conformational stability and intermolecular interactions?

Answer:

Crystallographic studies of related compounds reveal that bulky substituents (e.g., bromo) induce torsional strain in the fused-ring system. For instance, in 4-(4-bromophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, the benzene and pyridine rings are twisted by 17.7°, while the 4-bromophenyl group bends away (83.2°) to minimize steric clashes . For the target compound:

- Chloro at position 4 : Its electronegativity may polarize the carbonyl group (C2=O), enhancing hydrogen-bonding potential (e.g., N–H⋯O interactions observed in analogous structures ).

- Bromo at position 7 : Steric effects could distort the dihydroquinoline ring, affecting π-π stacking in the solid state.

Validate via X-ray diffraction and compare torsion angles (e.g., C10–C1–C2–C3 = 162.4° in related systems ).

Basic: What analytical techniques are critical for characterizing this compound’s structural and electronic properties?

Answer:

- X-ray crystallography : Resolves bond lengths, angles (e.g., C1–N1–C13 = 111.25° ), and hydrogen-bonding networks (e.g., N–H⋯O dimers ).

- NMR spectroscopy : H NMR identifies methyl (δ ~2.5 ppm) and aromatic protons; C NMR confirms nitrile (δ ~115 ppm) and carbonyl (δ ~170 ppm) groups.

- IR spectroscopy : Peaks at ~2200 cm (C≡N) and ~1650 cm (C=O) validate functional groups.

- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns.

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies may arise from variations in:

- Crystalline vs. amorphous forms : Crystallinity impacts solubility and bioavailability. Use powder XRD to assess polymorphism .

- Purity : HPLC (≥95% purity) ensures reproducibility. Side products (e.g., unreacted aldehyde) may confound bioassays.

- Assay conditions : Standardize cell lines, incubation times, and solvent controls. Cross-reference with structurally validated analogs (e.g., anticancer evaluations in ).

Advanced: What computational strategies can elucidate the electronic effects of substituents on reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental bond angles (e.g., C3–C4–C5 = 119.75° ).

- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., ethanol vs. DMSO) to optimize reaction pathways.

- Docking studies : Model interactions with biological targets (e.g., kinase enzymes) using crystallographic data .

Basic: What are the key considerations for designing derivatives to enhance this compound’s bioactivity?

Answer:

- Substituent positioning : Introduce electron-withdrawing groups (e.g., -NO) at C3 to stabilize the nitrile moiety.

- Ring modification : Replace the dihydroquinoline core with a fully aromatic system to alter π-stacking interactions.

- Hydrogen-bond donors : Add -NH groups to strengthen intermolecular interactions, as seen in centrosymmetric dimers .

Advanced: How do solvent and temperature variations affect the compound’s stability during storage?

Answer:

- Thermal stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures >630 K in related compounds . Store at 4°C in inert atmospheres to prevent oxidation.

- Solvent compatibility : Avoid protic solvents (e.g., water) that may hydrolyze the nitrile group. Use anhydrous DCM or acetonitrile for long-term storage.

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Answer:

- Slow evaporation : Use mixed solvents (e.g., ethanol/chloroform) to control nucleation.

- Seeding : Introduce microcrystals of analogous structures (e.g., ) to guide lattice formation.

- Temperature gradients : Crystallize at 100 K (as in ) to reduce thermal motion artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.